![molecular formula C34H40BNO7Ti B12724044 3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)
3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethanolamine borate, tetra(m,p-cresyl)titanate complex is a chemical compound that combines the properties of triethanolamine borate and tetra(m,p-cresyl)titanate. Triethanolamine borate is known for its use as a water-soluble, eco-friendly catalyst, while tetra(m,p-cresyl)titanate is recognized for its applications in various industrial processes. The combination of these two compounds results in a complex that exhibits unique catalytic and stabilizing properties, making it valuable in scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Triethanolamine Borate: This compound can be synthesized by reacting boric acid with triethanolamine in an aqueous solution.
Tetra(m,p-cresyl)titanate: The synthesis of tetra(m,p-cresyl)titanate involves the reaction of titanium tetrachloride with m,p-cresol in the presence of a suitable solvent. The reaction conditions include controlled temperature and pressure to ensure the formation of the desired complex.
Industrial Production Methods:
Triethanolamine Borate: Industrial production involves a continuous process where boric acid and triethanolamine are reacted in a two-liquid solvent system to achieve high yields and purity.
Tetra(m,p-cresyl)titanate: The industrial production of tetra(m,p-cresyl)titanate involves large-scale reactors where titanium tetrachloride and m,p-cresol are reacted under controlled conditions to produce the complex in bulk quantities.
Types of Reactions:
Oxidation: Triethanolamine borate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The compound can also participate in reduction reactions, particularly when combined with reducing agents.
Substitution: Both triethanolamine borate and tetra(m,p-cresyl)titanate can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of triethanolamine borate may produce boric acid derivatives, while substitution reactions involving tetra(m,p-cresyl)titanate can yield various titanate esters.
Aplicaciones Científicas De Investigación
Triethanolamine borate, tetra(m,p-cresyl)titanate complex has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for enzymes and other biological molecules.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.
Industry: The complex is utilized in the production of high-performance materials, including flame-retardant polymers and advanced coatings
Mecanismo De Acción
The mechanism of action of triethanolamine borate, tetra(m,p-cresyl)titanate complex involves its ability to act as a Lewis acid-base pair. The boron atom in triethanolamine borate functions as a Lewis acid, while the tertiary amine acts as a Lewis base. This dual functionality allows the compound to participate in various catalytic processes, stabilizing intermediates and facilitating reaction pathways. The titanium component of the complex further enhances its catalytic properties by providing additional sites for chemical interactions.
Comparación Con Compuestos Similares
Triethanolamine Borate: Similar compounds include triethyl borate and trimethyl borate, which also serve as catalysts in various chemical reactions.
Tetra(m,p-cresyl)titanate: Similar compounds include tetraethyl titanate and tetraisopropyl titanate, which are used in similar industrial applications.
Uniqueness:
- The combination of triethanolamine borate and tetra(m,p-cresyl)titanate in a single complex provides unique catalytic and stabilizing properties that are not observed in the individual components. This makes the complex particularly valuable in applications requiring both catalytic activity and stability under various conditions.
Propiedades
Fórmula molecular |
C34H40BNO7Ti |
|---|---|
Peso molecular |
633.4 g/mol |
Nombre IUPAC |
3-methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
InChI |
InChI=1S/4C7H8O.C6H12BNO3.Ti/c4*1-6-3-2-4-7(8)5-6;1-4-9-7-10-5-2-8(1)3-6-11-7;/h4*2-5,8H,1H3;1-6H2;/q;;;;;+4/p-4 |
Clave InChI |
PEMFSMLKJGEPTM-UHFFFAOYSA-J |
SMILES canónico |
B12OCCN(CCO1)CCO2.CC1=CC(=CC=C1)[O-].CC1=CC(=CC=C1)[O-].CC1=CC(=CC=C1)[O-].CC1=CC(=CC=C1)[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


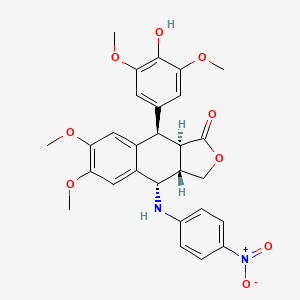
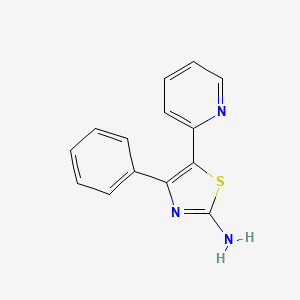
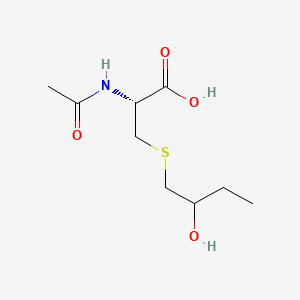
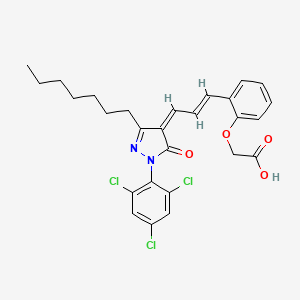

![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)
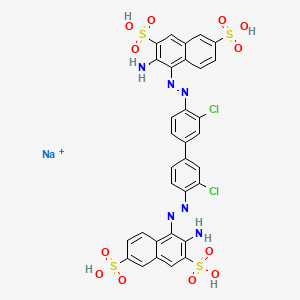




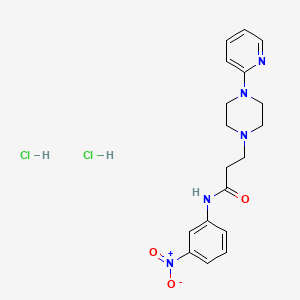
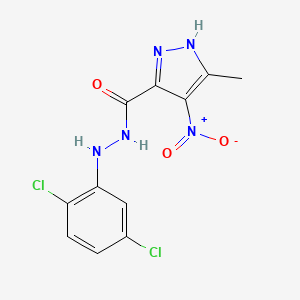
![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
